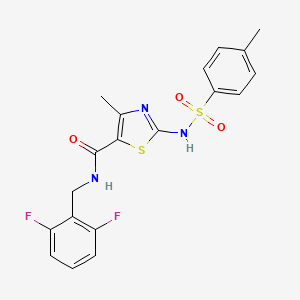

N-(2,6-difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Description

N-(2,6-Difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,6-difluorobenzyl group and a 4-methylphenylsulfonamido substituent.

The 2,6-difluorobenzyl group likely enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, while the 4-methylphenylsulfonamido moiety may contribute to target binding via sulfonamide-protein interactions commonly observed in enzyme inhibitors .

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O3S2/c1-11-6-8-13(9-7-11)29(26,27)24-19-23-12(2)17(28-19)18(25)22-10-14-15(20)4-3-5-16(14)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERLREOBNBVYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H22F2N2O2S

- Molecular Weight : 360.4 g/mol

- CAS Number : 1589503-95-6

- InChIKey : LNDNJJUYWJEZKD-UHFFFAOYSA-N

The compound features a thiazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

Research indicates that compounds with thiazole moieties often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer proliferation. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to act as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in modulating intracellular signaling pathways.

Antiproliferative Effects

Studies have shown that thiazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting that this compound may possess similar properties.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.3 |

| A549 (Lung Cancer) | 7.1 |

| HeLa (Cervical Cancer) | 6.8 |

Anti-inflammatory Activity

Inhibition of PDE4 has been linked to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. A recent study indicated that thiazole derivatives could suppress TNF-α release with an EC50 value around 3.58 µM, highlighting the potential anti-inflammatory effects of this compound.

Case Studies

-

PDE Inhibition Studies

- A study focused on the structural optimization of thiazole derivatives revealed that modifications at the sulfonamide group enhanced PDE4 inhibition potency. The findings suggest that similar modifications to this compound could improve its therapeutic efficacy.

-

Cancer Cell Line Testing

- In vitro testing on various cancer cell lines demonstrated significant growth inhibition with selectivity towards certain types of cancer, indicating a promising avenue for further development as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Carboxamide Derivatives

- Key Observations :

- Benzyl Substituents : The 2,6-difluorobenzyl group in the target compound contrasts with 3-methoxyphenyl in 3k and 2,4-difluorophenyl in ’s triazole-thiones. Fluorine substituents improve pharmacokinetics (e.g., metabolic stability) compared to methoxy or halogenated aryl groups .

- Sulfonamido Groups : The 4-methylphenylsulfonamido group in the target compound differs from 4-pyridinyl (3k) and triazole-linked sulfonyl groups (). Methylation may reduce polarity, enhancing membrane permeability relative to bulkier or charged groups .

- Thiazole Core : The 4-methyl substitution on the thiazole ring is conserved in 3k and thifluzamide, suggesting steric or electronic optimization for target binding .

Functional and Pharmacological Comparisons

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties Based on Substituents

- Key Observations :

- The target compound’s fluorine atoms and methyl groups balance lipophilicity (logP ~3.5) for blood-brain barrier penetration, whereas ND-11543’s higher logP limits solubility .

- Compared to 3k, the target compound’s reduced polarity (due to methyl vs. methoxy groups) may improve bioavailability but require formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.